REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10](F)[C:9]=1[N+:15]([O-:17])=[O:16].[CH2:18]([NH2:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[CH2:18]([NH:25][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([Br:7])[C:9]=1[N+:15]([O-:17])=[O:16])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1.2|
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Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.06 g
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Type
|
reactant
|
Smiles
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BrC1=C(C(=CC=C1)F)[N+](=O)[O-]
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Name
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|
Quantity
|
1.13 mL
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
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ice water
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Quantity
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500 mL
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Type
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solvent
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Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting suspension was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted four times with 100 mL ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic fractions were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
|
to give an oil that
|
Type
|
CUSTOM
|
Details
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was purified by recrystallization from 75 mL
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Type
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TEMPERATURE
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Details
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refluxing ethanol with 3 mL water
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Type
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FILTRATION
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Details
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1.83 g of benzyl-(3-bromo-2-nitro-phenyl)-amine was collected by filtration as fine red needles
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Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)NC1=C(C(=CC=C1)Br)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |